3-Chloro-2,2-bis(chloromethyl)propanoic acid
Overview
Description
3-Chloro-2,2-bis(chloromethyl)propanoic acid: is an organic compound with the molecular formula C5H7Cl3O2. It is characterized by the presence of three chlorine atoms and a carboxylic acid group attached to a propanoic acid backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Propanoic Acid Derivatives: One common method involves the chlorination of 2,2-bis(chloromethyl)propanoic acid. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrially, 3-Chloro-2,2-bis(chloromethyl)propanoic acid can be synthesized through a multi-step process involving the chlorination of propanoic acid derivatives under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2,2-bis(chloromethyl)propanoic acid involves its reactivity due to the presence of chlorine atoms and the carboxylic acid group. It can interact with various molecular targets, leading to substitution, oxidation, or reduction reactions. The pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2,2-Dichloropropanoic Acid: Similar structure but with two chlorine atoms.
3-Bromo-2,2-bis(bromomethyl)propanoic Acid: Similar structure but with bromine atoms instead of chlorine.
2,2,3-Trichloropropanoic Acid: Similar structure with an additional chlorine atom on the propanoic acid backbone.
Uniqueness:
- The presence of three chlorine atoms in 3-Chloro-2,2-bis(chloromethyl)propanoic acid makes it highly reactive and suitable for a wide range of chemical reactions.
- Its specific structure allows for unique interactions in both synthetic and biological applications.
Properties
IUPAC Name |
3-chloro-2,2-bis(chloromethyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3O2/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRNKIGGASXJAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(CCl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293405 | |
Record name | 3-Chloro-2,2-bis(chloromethyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17831-70-8 | |
Record name | 17831-70-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-2,2-bis(chloromethyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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